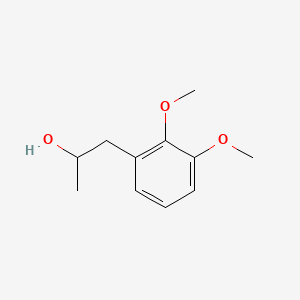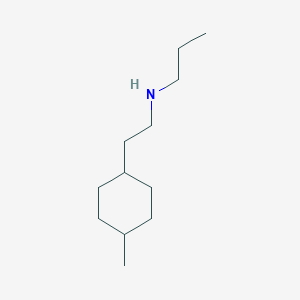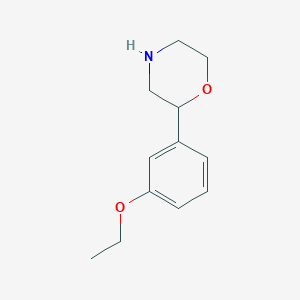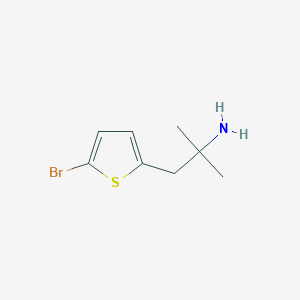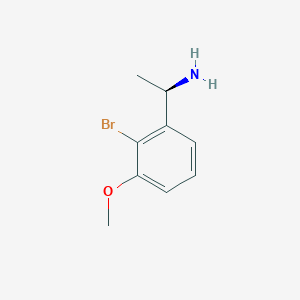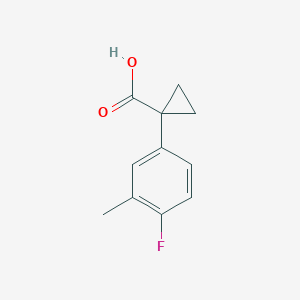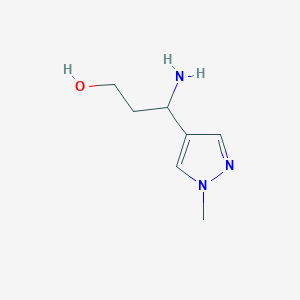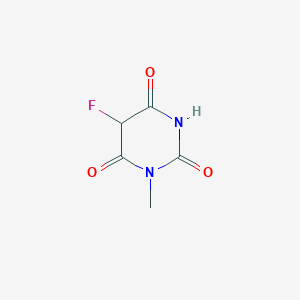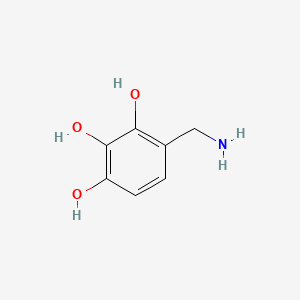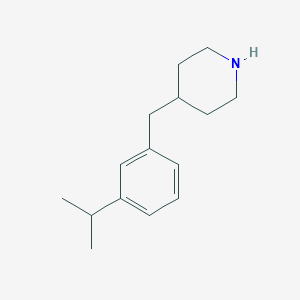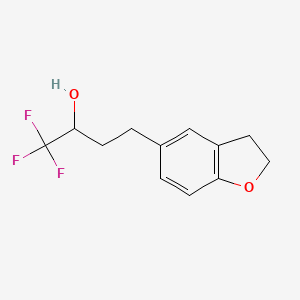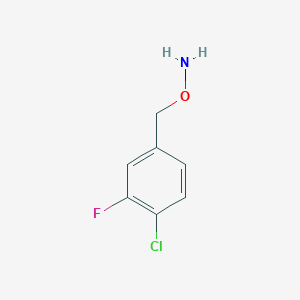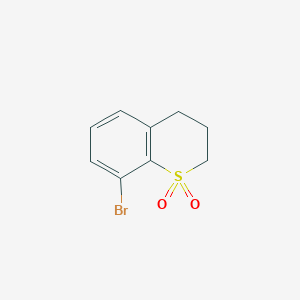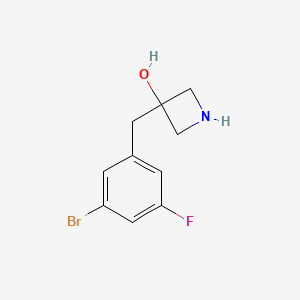
3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and are often used in the synthesis of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The azetidine ring can be reduced to form a more stable amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-(3-substituted-5-fluorobenzyl)azetidin-3-ol derivatives.
Oxidation: Formation of 3-(3-bromo-5-fluorobenzyl)azetidin-3-one.
Reduction: Formation of 3-(3-bromo-5-fluorobenzyl)azetidine.
Aplicaciones Científicas De Investigación
3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Bromophenyl)azetidin-3-ol: Similar structure but lacks the fluorine atom.
3-(3-Bromo-5-fluorobenzyl)azetidine: Similar structure but lacks the hydroxyl group.
Uniqueness
3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity. The hydroxyl group also provides additional sites for chemical modification and functionalization .
Propiedades
Fórmula molecular |
C10H11BrFNO |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
3-[(3-bromo-5-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-7(2-9(12)3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
Clave InChI |
ZERVVSWIZHQJQC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CC2=CC(=CC(=C2)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


